molecular formula C10H5Cl2NO2 B3054395 Cyanodichlorophenylacrylic acid CAS No. 6013-05-4

Cyanodichlorophenylacrylic acid

Cat. No. B3054395
CAS RN: 6013-05-4
M. Wt: 242.05 g/mol
InChI Key: KVTSTCHYBUYVBA-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanodichlorophenylacrylic acid (CCPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCPA belongs to the class of organic compounds known as phenylacrylic acids and is a derivative of dichlorophenylacrylic acid.

Mechanism Of Action

The mechanism of action of Cyanodichlorophenylacrylic acid involves the inhibition of key enzymes involved in the biosynthesis of essential macromolecules in bacteria, fungi, and viruses. This leads to the disruption of their normal metabolic processes, ultimately resulting in their death.
Biochemical and Physiological Effects:
Cyanodichlorophenylacrylic acid has been found to have a significant impact on the biochemical and physiological processes of microorganisms. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Cyanodichlorophenylacrylic acid has also been found to be effective against certain fungal strains, such as Candida albicans and Aspergillus niger.

Advantages And Limitations For Lab Experiments

One of the major advantages of Cyanodichlorophenylacrylic acid is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new drugs. However, its high toxicity and low solubility limit its use in certain applications.

Future Directions

There are several future directions for research on Cyanodichlorophenylacrylic acid. One potential area of focus is the development of new derivatives of Cyanodichlorophenylacrylic acid with improved solubility and lower toxicity. Another area of interest is the study of the potential applications of Cyanodichlorophenylacrylic acid in the treatment of viral infections, such as COVID-19. Additionally, the use of Cyanodichlorophenylacrylic acid as a potential antibacterial agent in food preservation and agriculture is also an area of potential research.
In conclusion, Cyanodichlorophenylacrylic acid is a promising compound with potential applications in various fields of science. Its broad-spectrum antimicrobial activity and mechanism of action make it a potential candidate for the development of new drugs. However, further research is needed to explore its full potential and overcome its limitations.

Scientific Research Applications

Cyanodichlorophenylacrylic acid has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H,14,15)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTSTCHYBUYVBA-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032079
Record name 2,4-Dichloro-alpha-cyano-cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanodichlorophenylacrylic acid

CAS RN

6013-05-4
Record name Cinnamic acid, 2,4-dichloro-alpha-cyano-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006013054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-alpha-cyano-cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyanodichlorophenylacrylic acid
Reactant of Route 2
Reactant of Route 2
Cyanodichlorophenylacrylic acid
Reactant of Route 3
Cyanodichlorophenylacrylic acid
Reactant of Route 4
Reactant of Route 4
Cyanodichlorophenylacrylic acid
Reactant of Route 5
Reactant of Route 5
Cyanodichlorophenylacrylic acid
Reactant of Route 6
Reactant of Route 6
Cyanodichlorophenylacrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.